Lower Lipophilicity Compared to Amide Analogs
The lipophilicity of 3-(4-Aminopiperidin-1-yl)oxolan-2-one is quantified by a computed XLogP3 value of 0, which is substantially lower than the amide-linked analog (4-Aminopiperidin-1-yl)-(oxolan-2-yl)methanone [1]. This difference arises from the distinct electronic and hydrogen-bonding properties of the lactone versus the amide functional group. The lower lipophilicity of the target compound suggests improved aqueous solubility and a different profile for passive membrane permeability and potential CNS penetration [2].
(vs amide analog)
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0 |
| Comparator Or Baseline | (4-Aminopiperidin-1-yl)-(oxolan-2-yl)methanone (amide analog) |
| Quantified Difference | Target compound is predicted to be more hydrophilic; comparator XLogP3 not specified but amides are generally more lipophilic due to N-alkylation and reduced H-bond donors |
| Conditions | In silico calculation using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
This data point differentiates the compound's solubility and permeability profile from a common amide analog, guiding selection for specific ADME/PK optimization in early drug discovery.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 43556645, 3-(4-Aminopiperidin-1-yl)oxolan-2-one. Computed Properties: XLogP3-AA. Accessed 2026-04-21. View Source
- [2] Kuujia.com. Cas no 1218144-44-5 (3-(4-aminopiperidin-1-yl)oxolan-2-one) Drug Design Implications. Accessed 2026-04-21. View Source
